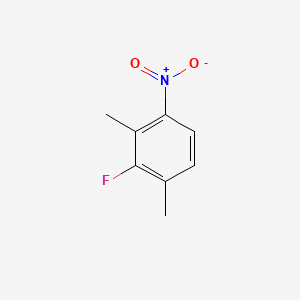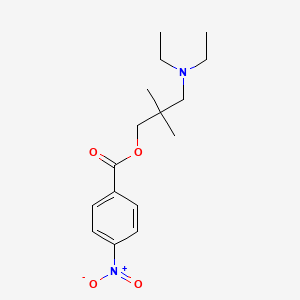
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is a heterocyclic organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, along with a chloroacetyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) can be achieved through several methods. One common approach involves the reaction of nitroso compounds with conjugated dienes via a Diels-Alder reaction . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity. Another approach includes the use of tandem reactions and ring-closing metathesis to construct the oxazine ring .
Industrial Production Methods
Industrial production of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the N-O bond, resulting in the formation of amino alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include fully substituted tetrahydro-1,2-oxazines, amino alcohols, and various substituted derivatives .
Scientific Research Applications
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) include:
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure and are used in various synthetic applications.
Morpholine (tetrahydro-1,4-oxazine): This compound is structurally related and used in the synthesis of pharmaceuticals and agrochemicals.
Ifosfamide: A derivative of oxazine used as an anticancer agent.
Uniqueness
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
CAS No. |
125794-28-7 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-chloro-1-(oxazinan-2-yl)ethanone |
InChI |
InChI=1S/C6H10ClNO2/c7-5-6(9)8-3-1-2-4-10-8/h1-5H2 |
InChI Key |
CJQGCQWLNRCJPZ-UHFFFAOYSA-N |
SMILES |
C1CCON(C1)C(=O)CCl |
Canonical SMILES |
C1CCON(C1)C(=O)CCl |
Synonyms |
2H-1,2-Oxazine, 2-(chloroacetyl)tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


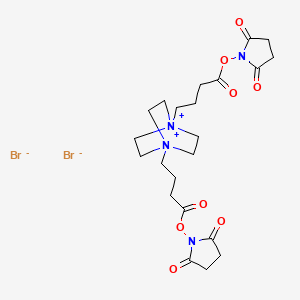
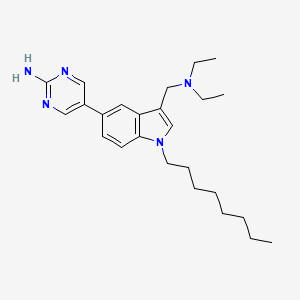
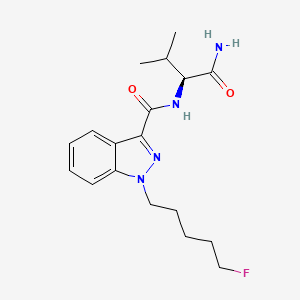
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
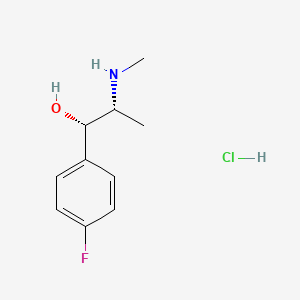
![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)

